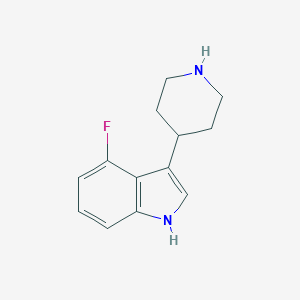

4-Fluoro-3-(piperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-3,8-9,15-16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYMTQMNDLJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571704 | |

| Record name | 4-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173150-61-3 | |

| Record name | 4-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fluoro Piperidinyl Indole Derivatives

Established Synthetic Pathways for Indole (B1671886) Core Formation

The creation of the indole ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. youtube.comnih.gov For the target compound, adaptations of the Fischer indole synthesis and methodologies involving reductive cyclization are particularly relevant.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. byjus.comwikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comthermofisher.com

To construct the 4-fluoro-3-(piperidin-4-yl)-1H-indole skeleton via the Fischer synthesis, specific precursors are required. The synthesis would commence with (3-fluorophenyl)hydrazine (B1330474) and a protected form of 4-piperidone (B1582916). The protection of the piperidine (B6355638) nitrogen, often with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is crucial to prevent its basic nitrogen from interfering with the acidic reaction conditions.

The reaction is typically carried out by heating the precursors in the presence of a Brønsted acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a Lewis acid like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA). wikipedia.org The choice of catalyst and solvent can influence the reaction's efficiency and selectivity. thermofisher.com Continuous flow systems have also been developed to improve heat transfer and control reaction times, potentially increasing yields and reducing byproducts. nih.gov

| Aryl Component | Carbonyl Component | Common Acid Catalysts | General Conditions |

|---|---|---|---|

| (3-Fluorophenyl)hydrazine | N-Boc-4-piperidone | Polyphosphoric Acid (PPA) | Heating |

| (3-Fluorophenyl)hydrazine | N-Cbz-4-piperidone | Zinc Chloride (ZnCl₂) | Heating in a high-boiling solvent |

| (3-Fluorophenyl)hydrazine Hydrochloride | 4-Piperidone | Sulfuric Acid (H₂SO₄) | Reflux in alcohol |

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process. byjus.comwikipedia.org It begins with the formation of the phenylhydrazone from the reaction of (3-fluorophenyl)hydrazine and the ketone. wikipedia.org Following protonation, the hydrazone tautomerizes to its enamine form. byjus.com The key step is an irreversible nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which breaks the weak N-N bond and forms a new C-C bond. wikipedia.org The resulting di-imine intermediate then undergoes cyclization and elimination of an ammonia (B1221849) molecule, driven by the formation of the stable aromatic indole ring. byjus.comwikipedia.org

The presence of a fluorine atom on the phenylhydrazine (B124118) ring introduces significant electronic effects. As an electron-withdrawing group, the fluorine atom deactivates the aromatic ring, which can hinder the nih.govnih.gov-sigmatropic rearrangement—the rate-determining step of the synthesis. youtube.com Consequently, the synthesis of fluoro-indoles may require more forceful conditions, such as higher temperatures or stronger acids, compared to their non-fluorinated counterparts. youtube.com

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This reaction allows for the substitution of a hydrogen atom by a nucleophile carrying a leaving group at the nucleophilic carbon. organic-chemistry.org It is particularly effective for nitroarenes, where the nitro group strongly activates the ring toward nucleophilic attack at the ortho and para positions. wikipedia.org

A synthetic strategy for 4-fluoroindole (B1304775), the core of the target molecule, can be envisioned starting from 2-fluoro-6-nitrotoluene (B1294474). google.com A common approach, analogous to the Leimgruber-Batcho indole synthesis, involves creating the pyrrole (B145914) ring portion through condensation and subsequent cyclization.

The initial step involves reacting 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamine intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine. google.com This key intermediate contains the necessary atoms and substitution pattern for the subsequent cyclization. google.com

The crucial transformation is the reductive cyclization of the nitro-enamine intermediate. google.com This is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C). google.comnih.gov During this process, the nitro group is reduced to an amine, which then spontaneously attacks the enamine double bond to form the five-membered pyrrole ring, yielding 4-fluoroindole after elimination. google.comresearchgate.net Once the 4-fluoroindole core is synthesized, the piperidin-4-yl group can be introduced at the C3 position using various methods, such as a Friedel-Crafts-type reaction with a protected piperidone derivative followed by reduction.

Vicarious Nucleophilic Substitution (VNS) Reactions

Strategies for Fluorine Incorporation

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry. nih.gov For a complex target like this compound, fluorine can be incorporated either by using a fluorinated starting material, as described in the Fischer and VNS pathways, or through late-stage fluorination of a non-fluorinated intermediate. nih.govucla.edu

Versatile synthetic strategies often focus on building the molecule from fluorinated blocks. nih.govacs.org For instance, a pre-formed 4-fluoroindole could be coupled with a piperidine derivative. Alternatively, an indole core could be functionalized with a pre-synthesized 4-fluoropiperidine (B2509456) moiety. nih.gov

Another approach is the direct fluorination of a precursor molecule. This can be achieved through nucleophilic or electrophilic fluorination methods. Nucleophilic fluorination involves displacing a suitable leaving group (e.g., a hydroxyl or tosyl group) with a fluoride (B91410) ion source. ucla.edu Electrophilic fluorination, using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, can introduce a fluorine atom onto an electron-rich position of the indole ring, although controlling regioselectivity can be challenging.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a primary method for introducing a fluorine atom directly onto an existing indole scaffold. This approach utilizes reagents that act as an electrophilic source of fluorine ("F+"). wikipedia.org These reagents, often containing a nitrogen-fluorine (N-F) bond, have become common due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgnih.gov The inherent electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most reactive site. bhu.ac.in

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. wikipedia.orgjuniperpublishers.com Selectfluor is noted for its ability to fluorinate a wide array of electron-rich carbon centers under mild conditions and is soluble in various solvents, including water. msu.edu

An efficient method for the difluorohydroxylation of substituted indoles has been developed using Selectfluor, which regioselectively fluorinates the indole ring at the C3 position. acs.org Anodic fluorination of N-acetyl-3-substituted indoles can also produce difluorinated intermediates, which can then be treated with a base to yield monofluoroindole derivatives. researchgate.net

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Typical Use |

| N-fluorobenzenesulfonimide | NFSI | Effective fluorinating agent for various nucleophiles. wikipedia.org |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly efficient and versatile reagent for electron-rich substrates. wikipedia.orgmsu.edu |

| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent used for fluorinating carbanions. wikipedia.org |

Directed C-H Fluorination Methodologies

While the C3 position of indole is intrinsically the most nucleophilic, achieving fluorination at other positions, such as C4, requires overcoming this natural reactivity. bhu.ac.inchim.it Directed C-H functionalization provides a powerful strategy to achieve site-selectivity. This is accomplished by installing a directing group (DG) on the indole, typically at the N1 position, which coordinates to a metal catalyst and directs the C-H activation and subsequent functionalization to a specific, often less reactive, position. chim.it

Various directing groups, such as N-(2-pyridyl)sulfonyl, have been successfully used for C2-alkenylation of indoles. chim.it For functionalization at the benzene (B151609) core of the indole, different strategies are needed. Palladium-catalyzed reactions using a transient directing group have enabled the C4-alkynylation of indoles. acs.org Similarly, rhodium catalysis with a thioether directing group has been shown to achieve selective C4 C-H alkenylation. acs.org

Recent research has demonstrated that a palladium-catalyzed process can achieve dual C-H functionalization at both the C2 and C3 positions of indoles using fluorinated imidoyl chlorides as synthons, leading to fluorinated isocryptolepine analogues. nih.govnih.gov Another approach involves a catalyst-controlled system where a 3-acyl amide group can act as a versatile directing group. Depending on the catalyst (Rh(I) vs. Ir(III)), the reaction can be directed to either undergo a 1,2-acyl migration followed by functionalization or direct C2-functionalization, demonstrating a high level of site-selectivity. chemrxiv.org For direct C-H fluorination, Selectfluor has been used in a transition-metal-free synthesis to produce 3-heteroaryl-fluorooxindoles. nih.gov

Fluorination on the Piperidine Moiety

Methods for the synthesis of fluorinated piperidines often start from readily available precursors like fluoropyridines or dihydropyridinones. acs.orgnih.gov A common challenge in the hydrogenation of fluoropyridines to produce fluorinated piperidines is the competing hydrodefluorination side reaction. nih.govacs.org To overcome this, a one-pot dearomatization-hydrogenation (DAH) process has been developed. nih.govsciencedaily.com This method first dearomatizes the fluorinated pyridine (B92270) using a catalyst, followed by hydrogenation, which provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net

Another approach involves the use of specific nucleophilic fluorination reagents. For instance, DMPU/HF has been shown to be an effective reagent for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction, offering higher yields and better diastereoselectivity compared to traditional reagents like pyridine/HF. nih.gov The synthesis of conformationally restricted fluorinated piperidine analogues has also been achieved through methods like deoxofluorination of precursor alcohols. thieme-connect.com

Table 2: Selected Methods for Piperidine Fluorination

| Method | Precursor | Reagent/Catalyst | Key Feature |

| Dearomatization-Hydrogenation (DAH) | Fluoropyridines | Rhodium complex | Highly diastereoselective access to all-cis-fluorinated piperidines. nih.govsciencedaily.com |

| Heterogeneous Hydrogenation | Fluoropyridines | Pd(OH)₂ on carbon with HCl | Robust method tolerant of air and moisture, allowing for chemoselective reduction. nih.govacs.org |

| Fluoro-Prins Reaction | Homoallylic amines | DMPU/HF | Diastereoselective synthesis of 4-fluoropiperidines. nih.gov |

| Deoxofluorination | Piperidine alcohols | DAST or other fluorinating agents | Introduction of fluorine via nucleophilic substitution of a hydroxyl group. thieme-connect.com |

Derivatization and Functionalization of the Piperidine Ring

Once the core this compound structure is synthesized, the piperidine ring offers a site for further modification to explore structure-activity relationships. The secondary amine of the piperidine is a key handle for derivatization.

A common functionalization is N-alkylation. N-alkylated piperidines are found in many pharmaceutical agents, making this a desirable modification. researchgate.net For example, fluorinated piperidine hydrochloride derivatives can be used in a modified Mannich reaction with 1,3-dioxolane (B20135) to synthesize analogues of drugs like Dyclonine and Eperisone. nih.gov

In situ protection of the piperidine nitrogen is often employed during synthesis to facilitate purification, using groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). nih.govacs.org These protecting groups can be removed and replaced with other functional groups as needed. The synthesis of enantioenriched fluorinated piperidines has also been achieved by using chiral auxiliaries, which can be cleaved to provide access to specific stereoisomers for further derivatization. nih.govacs.org

Industrial Scale Production Considerations

Scaling up the synthesis of complex molecules like this compound from the laboratory to an industrial setting requires addressing challenges related to efficiency, safety, cost, and environmental impact. researchgate.net Key considerations include the adoption of advanced manufacturing techniques and adherence to green chemistry principles. tandfonline.comnih.govtandfonline.com

Continuous flow synthesis has emerged as a powerful technology for pharmaceutical manufacturing, offering significant advantages over traditional batch processing. nih.govmdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netuc.pt

This technology is particularly well-suited for indole synthesis, including methods like the Fischer indole synthesis, which can be intensified under high-temperature and high-pressure conditions in a flow reactor to dramatically reduce reaction times and increase productivity. mdpi.com Flow chemistry enhances safety by minimizing the volume of hazardous reagents at any given time and improves heat transfer, which is critical for highly exothermic or temperature-sensitive reactions. nih.gov Multistep sequences, such as a sequential thiazole (B1198619) formation, deketalization, and Fischer indole synthesis, can be performed in an uninterrupted continuous flow process, generating complex molecules efficiently without the need to isolate intermediates. nih.gov

Pharmaceutical manufacturing is notoriously solvent-intensive, with solvents often accounting for a significant portion of the total mass in a production process and contributing heavily to the waste stream. acsgcipr.orgconsensus.app Therefore, solvent recovery and recycling are critical components of sustainable and cost-effective industrial production. seppure.comsolventwasher.com

Implementing on-site solvent recyclers can reduce solvent purchase and disposal costs by up to 90% and decrease hazardous waste generation significantly. seppure.com Technologies for solvent recovery include distillation, membrane separation techniques like nanofiltration, and adsorption. consensus.appsolventwasher.com Nanofiltration, for instance, can be integrated directly into a continuous-flow process for in-situ solvent recycling, which also helps to concentrate the product stream. consensus.app These green chemistry approaches not only lower the environmental footprint and operational costs but also help manufacturers comply with increasingly strict environmental regulations. tandfonline.comseppure.com

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is contingent upon several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups to the reaction conditions. A comparative analysis of the primary synthetic strategies highlights their respective advantages and limitations.

The direct functionalization of 4-fluoroindole with 4-piperidone represents a highly convergent and efficient approach. Its primary advantage lies in the use of readily available starting materials and a relatively straightforward reaction sequence. The yield for a similar synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole via hydrogenation has been reported to be around 51%. Optimization of reaction parameters such as hydrogen pressure and reaction time could potentially improve this yield.

Palladium-catalyzed methods, while often offering mild reaction conditions and high functional group tolerance, may necessitate the use of expensive catalysts and ligands. The synthesis of the necessary precursors for a cross-coupling approach can also be complex. However, for small-scale synthesis and in cases where mild conditions are paramount, this can be a viable option.

A summary of the comparative analysis is presented in the table below:

| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| Direct Functionalization | 4-Fluoroindole, 4-Piperidone | Acid-catalyzed condensation, Hydrogenation | Convergent, Readily available starting materials | Moderate yields reported for similar compounds |

| Fischer Indole Synthesis | (3-Fluorophenyl)hydrazine, 1-(Piperidin-4-yl)ethan-1-one | Hydrazone formation, Acid-catalyzed cyclization | Widely applicable, Robust | Harsh reaction conditions, Potential for side products organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Substituted o-haloaniline, Piperidine precursor | Buchwald-Hartwig amination, Cyclization | Mild reaction conditions, High functional group tolerance | Expensive catalysts, Multi-step precursor synthesis |

Medicinal Chemistry and Pharmacological Evaluation

Broad Spectrum Biological Activities of Fluoro-Indole Derivatives

The unique structural features of fluoro-indole derivatives have rendered them versatile pharmacophores, capable of interacting with a wide array of biological targets. This has led to the discovery of their potential in treating a range of diseases, from infectious and inflammatory conditions to cancer and neurological disorders.

Antimicrobial Efficacy

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Fluoro-indole derivatives have shown promise in this area, exhibiting activity against both bacterial and fungal strains.

Several studies have highlighted the antibacterial potential of fluoro-indole derivatives. For instance, a series of novel indole-based compounds have been synthesized and evaluated for their efficacy against various bacterial strains. Research has shown that certain fluoro-indole derivatives exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The introduction of a fluorine atom can enhance the antibacterial potency of the indole (B1671886) scaffold.

A study on novel effective fluorinated benzothiophene-indole hybrid antibacterials demonstrated activity against S. aureus and MRSA strains. For example, specific compounds within this class showed minimal inhibitory concentration (MIC) values indicating potent antibacterial effects mdpi.com. Another study on synthetic indole derivatives identified a compound, SMJ-2, as being effective against multidrug-resistant gram-positive bacteria by inhibiting their respiratory metabolism researchgate.net.

| Compound Class | Bacterial Strain(s) | Key Findings | Reference |

| Fluorinated Benzothiophene-Indole Hybrids | S. aureus, MRSA | Substituent-dependent activities with promising lead compounds identified. | mdpi.com |

| Synthetic Indole Derivatives (SMJ-2) | Multidrug-resistant Gram-positive bacteria | Inhibits respiratory metabolism and disrupts membrane potential. | researchgate.net |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | Exhibited an 8-fold stronger inhibitory effect than linezolid against certain strains. | nih.gov |

In addition to their antibacterial properties, fluoro-indole derivatives have also been investigated for their antifungal efficacy. The structural modifications, including the position of the fluorine atom, play a crucial role in determining the antifungal spectrum and potency.

Research into 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones, a class of compounds containing a fluoro-phenyl group, revealed potential antifungal activity against Aspergillus flavus researchgate.netresearchgate.net. Similarly, studies on 3-indolyl-3-hydroxy oxindole derivatives have shown that the introduction of halogen substituents, including fluorine, is crucial for good antifungal activity against various plant pathogenic fungi nih.gov.

| Compound Class | Fungal Strain(s) | Key Findings | Reference |

| 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones | Aspergillus flavus | Showed potential inhibition comparable to standard oxytetracycline. | researchgate.netresearchgate.net |

| 3-Indolyl-3-Hydroxy Oxindole Derivatives | Plant pathogenic fungi | Halogen substitution is crucial for antifungal activity. | nih.gov |

Anticancer Research

The development of novel anticancer agents is a cornerstone of oncological research. Fluoro-indole derivatives have been identified as a promising class of compounds with the ability to inhibit the proliferation of various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and anti-angiogenic effects.

For instance, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have demonstrated antiproliferative efficacy in various cancer models, with some derivatives showing IC50 values below those of clinically used multikinase inhibitors nih.gov. Furthermore, indole-based 4,5-dihydroisoxazole derivatives have shown selectivity toward leukemia cells acs.org.

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

| N-Alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | HCT-116 colon cancer cells | Inhibition of tumor cell proliferation at sub-micromolar concentrations. | nih.gov |

| Indole-Based 4,5-Dihydroisoxazole Derivatives | Leukemia Jurkat and HL-60 cells | High selectivity toward leukemia cells with minimal toxicity to noncancerous cells. | acs.org |

| Indole-Based 1,3,4-Oxadiazoles | HCT116, A549, A375 | Significant anticancer activity, with one compound showing potent EGFR inhibition. | mdpi.com |

Neurological Disorders and Central Nervous System (CNS) Activity

The blood-brain barrier presents a significant challenge for the delivery of drugs to the central nervous system. The lipophilic nature of fluorine can enhance the ability of indole derivatives to cross this barrier, making them attractive candidates for the treatment of neurological disorders.

Several fluorine-containing 3-substituted indol-2-ones have been synthesized and tested for their CNS activities, demonstrating analgesic and anticonvulsant effects in mice nih.gov. Furthermore, a series of 3-piperidin-4-yl-1H-indoles, a scaffold related to the compound of interest, has been explored for its potential in developing novel antimalarial chemotypes, which can sometimes have implications for neurological applications due to the CNS effects of malaria nih.gov.

| Compound Class | CNS Activity | Key Findings | Reference |

| Fluorine-Containing 3-substituted indol-2-ones | Analgesic, Anticonvulsant | Showed CNS depressant activities in mice. | nih.gov |

| 3-Piperidin-4-yl-1H-indoles | Antimalarial | Identified a new compound with lead-like properties for further optimization. | nih.gov |

| S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- nih.govbiomedpharmajournal.orgacs.orgoxadiazol-5-yl]-piperidin-1-yl}-methanone | Antipsychotic-like, Procognitive | Positive allosteric modulator of metabotropic glutamate receptor subtype 5. | nih.gov |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Fluoro-indole derivatives have demonstrated potential as both anti-inflammatory and antioxidant agents.

A series of 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles were found to be potent inhibitors of nitric oxide production and exhibited anti-inflammatory effects in rodent models nih.gov. In terms of antioxidant activity, novel indole-based analogs of melatonin have been synthesized, with some halogenated derivatives showing increased antioxidant activity mdpi.com.

| Compound Class | Property | Key Findings | Reference |

| 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles | Anti-inflammatory | Potent inhibition of NO production and efficacy in rodent inflammation models. | nih.gov |

| Indole-Based Melatonin Analogs | Antioxidant | Halogenated aromatic side chains increased antioxidant activity. | mdpi.com |

| Chalcogen-indolizines with fluorine groups | Antioxidant | Demonstrated ferric ion reducing antioxidant power and reduced protein carbonylation and lipid peroxidation. | peerj.com |

Antimalarial Chemotypes

The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel and promising chemotype for the development of new antimalarial drugs. nih.gov This discovery originated from a high-throughput screening (HTS) of a diverse chemical library against the malaria parasite, Plasmodium falciparum. nih.gov Subsequent synthetic exploration led to the creation of a series of 38 compounds based on this core structure to investigate their anti-parasitic activity. nih.gov

Structure-activity relationship (SAR) studies revealed that the 3-piperidin-4-yl-1H-indole core is generally intolerant to most modifications on the piperidine (B6355638) nitrogen. nih.gov Despite this limitation, researchers were able to identify a lead compound, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone) , which demonstrated significant antimalarial activity. This compound exhibits lead-like properties and is effective against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov It also shows selectivity for the malaria parasite and does not exhibit cross-resistance with chloroquine, a common antimalarial drug to which resistance has developed. nih.gov These findings underscore the potential of this scaffold as a starting point for optimization into new, affordable antimalarial therapies. nih.gov

| Compound | Molecular Weight (MW) | cLogP | Antimalarial Activity (EC50) | Reference |

|---|---|---|---|---|

| (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone | 305 | 2.42 | ~ 3 µM | nih.gov |

Antiviral Potency

While direct antiviral studies on 4-Fluoro-3-(piperidin-4-yl)-1H-indole have not been extensively reported, its potential antiviral activity can be inferred from its interaction with the sigma-1 (σ1) receptor. The σ1 receptor has been identified as a host protein that plays a role in the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Research has shown that ligands which bind to the σ1 receptor are capable of exerting antiviral activity, representing a promising, albeit indirect, therapeutic strategy. nih.gov Given that indole derivatives containing a piperidine moiety are known to interact with sigma receptors, this suggests a potential avenue for the investigation of this compound and related compounds as antiviral agents. Further research is required to establish a direct link and to evaluate the efficacy of this specific compound against viral targets.

Receptor and Enzyme Target Interactions

The pharmacological effects of this compound are largely determined by its binding affinities for various neuroreceptors. The indole and piperidine moieties are common pharmacophores that interact with serotonin (B10506), dopamine (B1211576), and sigma receptors, among others.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT1D, 5-HT2A)

The fluorination of indole-based piperidine derivatives has been explored as a strategy to modulate their affinity and selectivity for serotonin (5-HT) receptors. Specifically, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to produce selective ligands for the human 5-HT1D receptor. acs.org The incorporation of fluorine into these structures can significantly lower the pKa of the basic nitrogen atom, a chemical modification that has been demonstrated to improve the pharmacokinetic profile of these compounds. acs.org

Furthermore, a related compound, 1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine , was identified as a potent agonist for the 5-HT1A receptor. nih.gov While specific binding data for this compound is not detailed in the available literature, the findings from these analogous structures suggest that it may possess significant affinity for serotonin receptor subtypes, particularly 5-HT1A and 5-HT1D.

Dopamine Receptor Affinities (e.g., D1, D2, D4)

The development of ligands with high affinity and selectivity for specific dopamine receptor subtypes is a key objective in the treatment of various neuropsychiatric disorders. Research into fluorinated piperidine scaffolds has led to the discovery of potent dopamine D4 receptor antagonists. d-nb.infonih.gov A series of 4,4-difluoropiperidine ether-based compounds were synthesized and evaluated, leading to the identification of a compound with exceptional binding affinity for the D4 receptor and remarkable selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5). d-nb.infonih.gov

Although these compounds are structurally distinct from this compound, they highlight the importance of the fluorinated piperidine motif for achieving high D4 receptor affinity and selectivity. This makes the this compound scaffold an area of interest for the development of novel D4 receptor ligands. d-nb.info

Adrenoceptor Interaction (e.g., alpha1)

A review of the current scientific literature did not yield specific research findings on the interaction of this compound or its close analogues with adrenoceptors, including the alpha1 subtype.

Sigma Receptor Ligand Development (e.g., σ1, σ2)

The indole scaffold is a well-established template for the development of high-affinity sigma (σ) receptor ligands. nih.gov Sigma receptors, divided into σ1 and σ2 subtypes, are implicated in a wide range of cellular functions and are targets for cancer, neurodegenerative diseases, and pain. nih.gov Indole derivatives bearing a piperidine or a related cyclic amine have been functionalized to create potent and selective sigma receptor ligands. nih.govunito.it

SAR studies on a series of novel indole-based analogues have identified compounds with nanomolar affinity for the σ2 receptor and significant selectivity over the σ1 subtype. nih.gov Notably, the introduction of a 4-fluorophenyl ring at the C-3 position of the indole core, combined with a distal cyclic amine, resulted in a compound with high σ2 receptor affinity (Ki = 2.4 nM) and a selectivity of nearly 400-fold over the σ1 receptor. nih.gov These findings demonstrate that the 4-fluoro-indole moiety is a key structural feature for achieving potent and selective σ2 receptor ligands.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| Compound 4c | 139 | 3.66 | 38 | nih.gov |

| Compound 9f (with 4-fluorophenyl at C-3) | 949 | 2.4 | 395 | nih.gov |

| Siramesine-like Compound 19 | 51.3 | 30.2 | ~1.7 | acs.org |

| Indole-based Compound 29 | 488 | 51.1 | ~9.5 | acs.org |

Cannabinoid Receptor Binding (e.g., CB1, CB2)

The endocannabinoid system, primarily composed of cannabinoid receptors CB1 and CB2, is a significant target for therapeutic intervention in a range of conditions, including pain, inflammation, and neurological disorders. The indole ring is a common feature in many synthetic cannabinoid receptor ligands.

While direct binding affinity data for this compound at CB1 and CB2 receptors is not extensively documented in publicly available research, the structural motif is present in related compounds designed as cannabinoid receptor probes. For instance, a radiolabeled analog, N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide ([18F]PipISB), has been developed for positron emission tomography (PET) imaging of CB1 receptors in the brain nih.gov. This suggests that the core indole-piperidine structure can be adapted to interact with the cannabinoid system.

Structure-activity relationship (SAR) studies on other series of indole-derived cannabinoids have shown that modifications at the indole nitrogen, the C3 position, and the piperidine ring can significantly influence binding affinity and selectivity for CB1 and CB2 receptors limef.comresearchgate.net. For example, substitutions on the indole core can be detrimental or beneficial to binding depending on the position. Halogen substitutions at the 5-position of the indole ring have been reported to be detrimental to binding and functional activity for some synthetic cannabinoids, whereas substitutions at other positions can maintain high affinity mdpi.com.

Table 1: Cannabinoid Receptor Binding of Representative Indole Derivatives

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| WIN 55,212-2 | CB1/CB2 | High affinity (agonist) |

| Rimonabant | CB1 | High affinity (inverse agonist) |

| [18F]PipISB | CB1 | Used for PET imaging |

Histone Methyltransferase EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation and has emerged as a promising target in oncology. Several small molecule inhibitors of EZH2 feature an indole scaffold.

Research into indole-based EZH2 inhibitors has led to the discovery of potent compounds like CPI-169, which demonstrates nanomolar biochemical potency researchgate.netnih.gov. The development of these inhibitors often involves extensive SAR studies to optimize their efficacy and pharmacokinetic properties. For example, the partial saturation of an indole to an indoline (B122111) core has been explored to improve solubility and metabolic stability while maintaining nanomolar activity against EZH2 researchgate.net.

While there is no specific data on the EZH2 inhibitory activity of this compound, studies on related compounds provide insights. For instance, replacing an aza-indole with a fluoro-indole in one series of EZH2 inhibitors resulted in decreased cellular activity, suggesting that the electronic properties of the indole ring are critical for potent inhibition nih.gov. This highlights the nuanced effects of substitutions on the indole core in the design of EZH2 inhibitors. Further investigation would be necessary to determine the potential of the this compound scaffold in this context.

Table 2: Activity of Representative Indole-Based EZH2 Inhibitors

| Compound | EZH2 IC50 | Cellular EC50 |

|---|---|---|

| CPI-169 | 2 nM | 80 nM researchgate.net |

| GSK126 | 0.5-3 nM | 19-99 nM |

| Tazemetostat (EPZ-6438) | 2.5 nM | 11 nM |

CFTR Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. CFTR potentiators are a class of drugs that increase the channel opening probability of the CFTR protein at the cell surface.

Various chemical scaffolds have been investigated for their ability to potentiate CFTR function plos.orgnih.gov. Indole derivatives have been explored as CFTR modulators, as evidenced by patent applications covering such compounds google.comgoogle.com. Additionally, structurally related spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds have been identified as co-potentiators that can work synergistically with other CFTR potentiators researchgate.net.

However, there is no direct scientific literature available that evaluates the specific activity of this compound as a CFTR potentiator. High-throughput screening campaigns are often employed to identify novel CFTR modulators, and such studies would be necessary to determine if this particular indole derivative possesses any activity at the CFTR channel nih.govnih.govmdpi.com.

Table 4: Examples of Indole-Related CFTR Modulators

| Compound Class | Activity |

|---|---|

| Indole derivatives | Patented as CFTR modulators google.comgoogle.com |

| Spiro[piperidine-4,1-pyrido[3,4-b]indoles] | Co-potentiators researchgate.net |

Protein Kinase Inhibition (e.g., Lck kinase)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets. The indole nucleus is a privileged scaffold in the design of protein kinase inhibitors nih.gov.

Indole-based compounds have been developed to inhibit a wide range of kinases, including receptor tyrosine kinases like VEGFR and EGFR, as well as intracellular kinases nih.govacs.orgmdpi.com. For instance, 3-substituted indolin-2-ones have been designed as selective inhibitors of various receptor tyrosine kinases acs.org.

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases and is essential for T-cell signaling. Inhibitors of Lck have potential applications in autoimmune diseases and other immune-related disorders scbt.com. While there is no specific evidence of this compound being an Lck inhibitor, the indole scaffold is present in numerous kinase inhibitors, and its potential for Lck inhibition would need to be determined through targeted screening and SAR studies.

Table 5: Examples of Indole-Based Kinase Inhibitors

| Compound | Target Kinase(s) |

|---|---|

| Sunitinib | VEGFR, PDGFR, c-KIT |

| Axitinib | VEGFR |

| BMS-695735 | IGF-1R nih.gov |

Structure Activity Relationship Sar Studies

Impact of Fluorine Position on Biological Activity

The strategic placement of a fluorine atom on the indole (B1671886) ring of 4-Fluoro-3-(piperidin-4-yl)-1H-indole is a key determinant of its pharmacological profile. This is due to fluorine's unique electronic properties and its ability to influence how the molecule interacts with biological targets.

Regioselectivity and Electronic Effects of Fluoro Substitution

The position of the fluorine atom on the indole nucleus significantly alters the molecule's electronic properties, which in turn affects its biological activity. tandfonline.com Fluorine is the most electronegative element, and its introduction into an organic molecule can cause a profound pharmacological effect. tandfonline.com This is because fluorine's high electronegativity can alter the physicochemical properties of the compound. tandfonline.com

For instance, the local electronic density at the 4-position of the indole ring may have a more substantial effect on the electronic transition dipole moment of the indole chromophore. nih.gov This suggests that substituting at this position can tune the molecule's absorption and emission wavelengths. nih.gov The presence of an electron-withdrawing group like fluorine on the indole ring can lower its reactivity. researchgate.net

Furthermore, the stability of fluorinated indoles can be an issue. For example, 6-(fluoromethyl)indole and 6-(difluoromethyl)indole show varying degrees of stability, with the difluoromethyl derivative being more stable. acs.org

Influence on Binding Affinity and Selectivity

The position of the fluorine atom can significantly influence a molecule's binding affinity for its target protein. tandfonline.com Selective placement of fluorine can enhance this affinity. tandfonline.com For example, in a series of thrombin inhibitors, a 4-fluorobenzyl derivative showed five times better inhibition than the non-fluorinated version. tandfonline.com This was attributed to close contacts between the fluorine atom and the enzyme's hydrophobic pocket. tandfonline.com

In the context of G-protein coupled receptor 44 (GPR44) antagonists, an ortho-fluoro derivative of an indole-based compound demonstrated the best binding potential, with a significantly higher affinity than the meta- and para-fluoro derivatives. mdpi.com Similarly, for cannabinoid CB1 receptor ligands, strategic fluorination is used to lower lipophilicity without compromising binding affinity, which is crucial for brain imaging agents. nih.govnih.gov

The introduction of fluorine can also enhance cell penetration due to increased lipophilicity, which has been observed in fluoroquinolone antibacterials. tandfonline.com

Modifications of the Piperidine (B6355638) Ring and N-Substitutions

The piperidine ring and its nitrogen substituent are crucial for the biological activity of this compound. Modifications in this region can significantly impact receptor binding, potency, and the compound's basicity.

Effects on Receptor Binding and Potency

Modifications to the piperidine ring, including the addition of various substituents, can have a substantial impact on receptor binding and potency. For example, in a series of monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups led to higher activity for MAO-B inhibition. nih.gov Specifically, a methyl group at the 4-position of the piperidine ring in one derivative resulted in the most potent MAO-B inhibition. nih.gov

In the context of fentanyl analogues, methyl additions to the piperidine ring can lead to a wide range of pharmacological properties, including altered potency. wikipedia.org The length of a linker between a piperidine ring and another part of a molecule can also be critical, with a three-membered amide linkage proving optimal for MAO-B inhibitory activity in one study. acs.org

Furthermore, N-substitutions on the piperidine ring are important. For instance, in a series of sigma receptor ligands, piperidine derivatives with specific N-substituents showed high affinity and selectivity. nih.gov

Role of Piperidine Basicity and Fluorination in pKa Reduction

The basicity of the piperidine nitrogen is a key physicochemical property that can be modulated to improve a drug's characteristics. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Introducing fluorine into the piperidine ring is an effective way to reduce its basicity (pKa). cambridgemedchemconsulting.comcambridgemedchemconsulting.com This reduction in basicity can have beneficial effects, such as reducing hERG activity and clearance. cambridgemedchemconsulting.com

The position of the fluorine atom on the piperidine ring influences the extent of pKa reduction. An equatorial fluorine atom generally has a greater effect than an axial one. cambridgemedchemconsulting.com Fluorine substitution at the β or γ position relative to the amine generally results in a significant shift in pKa. nih.gov Specifically, a β-hydroxy or alkoxy group can reduce the pKa by about 1.2 units, while similar substituents at the γ-position can reduce it by about 0.8 units. cambridgemedchemconsulting.com

This principle has been applied in the development of 5-HT1D receptor ligands, where fluorination of the piperidine ring significantly reduced the pKa of the compounds. acs.org This reduction in basicity was shown to have a beneficial influence on oral absorption. acs.org

Indole Core Substitutions and Linker Variations

Modifications to the indole core and the linker connecting it to the piperidine ring are also critical in determining the biological activity of this class of compounds.

Substitutions on the indole ring can significantly impact binding affinity. For instance, in a series of benzodiazepine (B76468) receptor (BzR) ligands, N-methylation of the indole nucleus resulted in inactive compounds, suggesting that the indole NH group is crucial for binding. nih.gov In another series of compounds, substitutions at the 5-position of the indole ring with chloro or nitro groups led to a loss of affinity. nih.gov

The nature and length of the linker between the indole and piperidine moieties also play a crucial role. In a series of MAO-B inhibitors, the optimal length of the linker between the indole and a nitrogen-containing ring was found to be 2-5 carbons. acs.org In another study on σ1 receptor ligands, a linker of a specific length (n=1) was found to be optimal for high affinity. nih.gov

Substituent Effects on Overall Pharmacological Profile

The pharmacological profile of this compound derivatives is significantly influenced by the nature and position of substituents on both the indole and piperidine rings. These modifications can impact receptor binding affinity, selectivity, and functional activity.

Fluorination, in particular, has been shown to have a profound effect on the properties of these ligands. The incorporation of fluorine can significantly reduce the pKa of the compounds. nih.govacs.org This reduction in basicity has been demonstrated to have a beneficial influence on oral absorption. nih.govacs.org

In the context of designing selective human 5-HT1D receptor ligands, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been explored. nih.gov This strategic placement of fluorine atoms can lead to ligands that maintain high affinity and selectivity for the target receptor while exhibiting agonist efficacy in vitro. nih.govacs.org

Furthermore, in the development of antipsychotic agents, a derivative of this scaffold, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), has been identified as a potent 5-HT2A receptor inverse agonist. nih.govresearchgate.net This compound demonstrates high affinity for the human 5-HT2A receptor and a behavioral pharmacological profile consistent with antipsychotic-like efficacy. nih.govresearchgate.net

The table below summarizes the effects of various substituents on the pharmacological profile of this compound derivatives based on available research findings.

| Substituent/Modification | Effect on Pharmacological Profile | Therapeutic Area | Reference |

| Fluorination | Reduces pKa, improves oral absorption | General | nih.govacs.org |

| Fluorination of propyl linker | Maintains high affinity and selectivity for 5-HT1D receptor | Neurology | nih.govacs.org |

| N-(4-fluorophenylmethyl) and N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide | Potent 5-HT2A receptor inverse agonist activity | Psychiatry | nih.govresearchgate.net |

Structural Analogs and Derivatives of the Fluoro-Piperidinyl-Indole Scaffold

The exploration of structural analogs and derivatives of the fluoro-piperidinyl-indole scaffold has been a fruitful area of research, leading to the discovery of novel compounds with diverse pharmacological activities. These modifications often involve altering the position of the fluorine atom, replacing the piperidine ring with other heterocycles, or introducing spiro-fused systems.

Positional Isomers (e.g., 5-Fluoro, 6-Fluoro)

The position of the fluorine atom on the indole ring plays a crucial role in determining the biological activity of 3-(piperidin-4-yl)-1H-indole derivatives. Shifting the fluorine from the 4-position to the 5- or 6-position can significantly alter the compound's pharmacological profile.

For instance, 5-fluoro-3-(piperidin-3-yl)-1H-indole has been synthesized as a chiral derivative. nih.gov The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, including the 5-fluoro analog, highlights the importance of stereochemistry in the biological activity of these compounds. nih.gov

Similarly, 6-fluoro-3-(piperidin-4-yl)-1H-indole has been investigated for its potential biological activities. This positional isomer serves as a key intermediate in the synthesis of various bioactive molecules and has been explored in the context of antimicrobial and anticancer research. The 6-fluoroindole (B127801) scaffold itself is known to interfere with the quorum sensing system of pathogens and can be functionalized at various positions for drug discovery. ossila.com

The table below provides a comparative overview of the different positional isomers of fluoro-3-(piperidin-4-yl)-1H-indole.

| Positional Isomer | Key Research Findings | Potential Applications | Reference |

| 5-Fluoro-3-(piperidin-3-yl)-1H-indole | Synthesized as chiral derivatives | Undisclosed in provided text | nih.gov |

| 6-Fluoro-3-(piperidin-4-yl)-1H-indole | Intermediate for bioactive molecules | Antimicrobial, Anticancer |

Piperazine (B1678402) Analogs

Replacing the piperidine ring with a piperazine moiety is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of the fluoro-piperidinyl-indole scaffold, piperazine analogs have been explored, particularly in the development of 5-HT1D receptor ligands.

Studies have shown that a 3-(3-(piperazin-1-yl)propyl)indole series of ligands can offer pharmacokinetic advantages over the corresponding 3-(3-(piperidin-1-yl)propyl)indole series. nih.gov The reduced pKa of the piperazines compared to the piperidines is considered a possible explanation for these differences. nih.gov The incorporation of fluorine into these piperazine derivatives has been investigated to further optimize their properties. nih.govacs.org

For example, 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one is a documented piperazine-containing analog, though its specific biological activities are not detailed in the provided search results. nih.gov

The following table summarizes the key aspects of piperazine analogs of the fluoro-piperidinyl-indole scaffold.

| Analog Type | Key Characteristics | Potential Advantages | Reference |

| 3-(3-(piperazin-1-yl)propyl)indole | Lower pKa compared to piperidine analogs | Improved pharmacokinetic profile | nih.gov |

| 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | Documented chemical entity | Undisclosed in provided text | nih.gov |

Spiro-Fused Derivatives

Spiro-fused derivatives represent a class of compounds where the piperidine or indole ring is part of a spirocyclic system. This structural modification introduces three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets.

The spiro-indole framework is found in many natural alkaloids and has been a subject of significant interest in synthetic and medicinal chemistry. nih.gov A variety of spiro-fused pyrrolidine, piperidine, and indoline (B122111) heterocyclic scaffolds have been synthesized, often with the goal of creating three-dimensional frameworks for drug discovery. researchgate.netnih.gov These scaffolds are designed to be suitably protected for site-selective manipulation and functionalization. researchgate.netnih.gov

For example, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been synthesized and shown to possess promising antiproliferation properties against various human cancer cell lines. nih.gov Another example is the development of fluorescent 4-[4-(3H-spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl derivatives as high-affinity probes for σ receptors. acs.org

The table below highlights some of the spiro-fused derivatives related to the fluoro-piperidinyl-indole scaffold.

| Spiro-Fused System | Key Features | Biological Activity/Application | Reference |

| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | Multi-component synthesis | Antiproliferative against cancer cell lines | nih.gov |

| 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl derivatives | Fluorescent probes | High-affinity for σ receptors | acs.org |

| Spiro[pyrrolidin-3,3'-oxindole] | Common scaffold in bioactive compounds | General drug discovery | researchgate.net |

Other Heterocyclic Replacements

Beyond piperazine, other heterocyclic rings can be used to replace the piperidine moiety in the 3-(piperidin-4-yl)-1H-indole scaffold, leading to novel chemical entities with potentially improved pharmacological profiles.

For instance, the replacement of the piperidine ring in 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one with other structures has been explored in the search for novel NLRP3 inflammasome inhibitors. mdpi.com While not directly a fluoro-indole derivative, this work demonstrates the principle of heterocyclic replacement on a related scaffold.

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines) as a novel class of CFTR potentiators also illustrates the exploration of alternative fused heterocyclic systems. acs.org

The table below summarizes examples of other heterocyclic replacements for the piperidine ring.

| Heterocyclic Replacement | Scaffold | Therapeutic Target/Application | Reference |

| Benzo[d]imidazole-2-one | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 inflammasome | mdpi.com |

| Tetrahydro-γ-carboline | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | CFTR potentiators | acs.org |

Preclinical Pharmacological Studies

In Vitro Efficacy Assessments

In vitro studies are crucial for the initial characterization of a compound's biological activity. For 4-Fluoro-3-(piperidin-4-yl)-1H-indole and its related structures, these assessments have provided valuable insights into their mechanisms of action at the cellular and molecular levels.

Cell-Based Assays (e.g., Cytotoxic Effects on Cancer Cell Lines)

The cytotoxic potential of indole (B1671886) derivatives, including those structurally related to this compound, has been evaluated against various cancer cell lines. These assays are fundamental in identifying compounds with anti-proliferative properties. nih.gov

One area of investigation involves the use of cell viability assays, such as the MTT assay, to determine the concentration at which a compound inhibits cancer cell growth. For instance, novel indole–1,2,4-triazole-based N-phenyl acetamide (B32628) hybrids were screened against the hepatocellular cancer Hep-G2 cell line. nih.gov The results indicated that certain derivatives exhibited significant cytotoxic potential. nih.gov Specifically, a 2-fluoro-substituted indole–triazole compound demonstrated notable cell viability reduction and a specific IC50 value, highlighting the potential of fluorinated indole scaffolds in cancer research. nih.gov

Piperidine-containing compounds, a structural feature of this compound, have a recognized broad spectrum of biological activities, including anti-proliferative effects. nih.gov Research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones showed a reduction in the growth of several hematological cancer cell lines. nih.gov These studies often explore the underlying mechanisms, such as the induction of apoptosis, by measuring the upregulation of apoptosis-promoting genes like p53 and Bax. nih.gov

Table 1: Cytotoxic Activity of Related Indole Derivatives

| Compound/Derivative | Cell Line | Assay | Key Findings |

| 2-fluoro-substituted indole–triazole | Hep-G2 | MTT Assay | Displayed significant cytotoxic potential with 12.93 ± 0.55% cell viability and an IC50 value of 55.40 µg/mL. nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Cell Viability Assay | Reduced cell growth and increased mRNA expression of p53 and Bax. nih.gov |

Enzyme Inhibition Assays

The ability of this compound and its analogs to inhibit specific enzymes is a key aspect of their pharmacological profile. Enzyme inhibition assays are employed to quantify the inhibitory potency of a compound against a particular enzyme target.

Derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which shares the piperidinyl-heterocycle scaffold, have been investigated as inhibitors of the NLRP3 inflammasome. researchgate.netmdpi.com The inhibitory activity was assessed by measuring the reduction of ATPase activity of human recombinant NLRP3. researchgate.net Certain compounds in the series demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, indicating their potential as NLRP3 inhibitors. researchgate.net

Receptor Binding and Functional Assays

The interaction of this compound derivatives with various receptors is a primary focus of research, particularly for neurological and psychiatric applications. Receptor binding assays determine the affinity of a compound for a specific receptor, while functional assays assess whether the compound acts as an agonist, antagonist, or inverse agonist.

Derivatives of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles have been developed as high-affinity, selective antagonists for the human 5-HT(2A) receptor. nih.gov Blocking the 6-position of the indole ring with a fluorine atom led to a compound with a high affinity for the 5-HT(2A) receptor. nih.gov Similarly, another related compound, ACP-103, was identified as a potent 5-HT(2A) receptor inverse agonist, competitively antagonizing the binding of a radioligand to human 5-HT(2A) receptors. researchgate.net

Furthermore, fluorescently labeled indolyl derivatives have been synthesized to study sigma (σ) receptors. acs.orgnih.gov These studies revealed that functionalization at the C-3 position of the indole with a butyl-spiropiperidine portion results in strong interactions with both σ1 and σ2 receptor subtypes. acs.org

Antimicrobial Susceptibility Testing

The potential of indole derivatives as antimicrobial agents has been explored through various susceptibility testing methods. These tests determine the ability of a compound to inhibit the growth of or kill microorganisms.

A series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives demonstrated potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The most active derivative was effective against all Gram-positive strains tested, which also included vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov Notably, this compound showed no activity against Gram-negative bacteria. nih.gov

In Vivo Models and Behavioral Studies

In vivo studies in animal models are essential for evaluating the systemic effects and potential therapeutic efficacy of a compound. For derivatives of this compound, these studies have primarily focused on their antipsychotic-like activity.

Antipsychotic-Like Activity (e.g., Conditioned Avoidance Test, Hyperactivity Models)

The conditioned avoidance response (CAR) test is a widely used behavioral paradigm to screen for antipsychotic-like activity. wikipedia.org Drugs that selectively suppress the conditioned avoidance response without impairing escape behavior are considered to have potential as antipsychotic agents. wikipedia.org

A derivative of 6-fluoro-1H-indole, NRA0562, was investigated using the CAR test in rats. nih.gov This compound, which has affinities for dopamine (B1211576) and serotonin (B10506) receptors, was found to dose-dependently and significantly impair the conditioned avoidance response, similar to atypical antipsychotics like risperidone (B510) and clozapine, as well as the typical antipsychotic haloperidol (B65202). nih.gov These findings suggest that NRA0562 possesses an atypical antipsychotic profile. nih.gov

The behavioral pharmacological profile of ACP-103, a 5-HT(2A) receptor inverse agonist, was also assessed and found to be consistent with that of an antipsychotic agent. researchgate.net

Procognitive Effects

Currently, there are no publicly available scientific studies that have investigated the procognitive effects of this compound. Research into the potential of this specific compound to enhance cognitive function, memory, or learning has not been reported in the scientific literature.

Antitumor Efficacy in Xenograft Models

There is no published data from preclinical studies evaluating the antitumor efficacy of this compound in xenograft models. While the broader class of indole derivatives has been a subject of cancer research, in vivo studies on this particular fluorinated compound are not available in the public domain. nih.gov

Antimalarial Activity in Parasite Cultures

While direct studies on the antimalarial activity of this compound are not available, research into the parent scaffold, 3-(piperidin-4-yl)-1H-indole, has shown promise. A study focused on this scaffold identified a series of derivatives with activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

In a high-throughput screening, a series of 38 compounds based on the 3-(piperidin-4-yl)-1H-indole structure were synthesized and evaluated for their anti-parasitic properties. nih.gov The structure-activity relationship (SAR) indicated that modifications on the piperidinyl nitrogen were generally not well-tolerated. However, a lead compound, designated as 10d , emerged from this series with notable antimalarial activity. nih.gov This compound demonstrated efficacy against both drug-sensitive and drug-resistant strains of the malaria parasite. nih.gov

The potential influence of the 4-fluoro substitution on the indole ring of the parent compound has not been specifically reported. Fluorination is a common strategy in medicinal chemistry that can modulate a compound's metabolic stability and receptor binding affinity. vulcanchem.comnih.gov

| Compound | Scaffold | EC50 (µM) against P. falciparum |

| Lead Compound (10d) | 3-(piperidin-4-yl)-1H-indole | ~ 3 |

This table presents data for a lead compound from the parent scaffold, as specific data for this compound is not available.

Anti-inflammatory Evaluations (e.g., Carrageenan-induced paw edema)

There are no specific preclinical studies reported in the scientific literature that have evaluated the anti-inflammatory properties of this compound. Standard models of inflammation, such as the carrageenan-induced paw edema test in rodents, have not been used to assess this particular compound according to publicly available data. While some indole derivatives have been investigated for anti-inflammatory effects, specific data for this compound is absent. nih.gov

Absorption, Distribution, Metabolism, and Excretion Adme Studies

In Silico ADMET Prediction

In silico methods utilize computational models to predict the ADMET properties of a molecule before extensive laboratory testing. These predictions are based on the compound's structure and physicochemical properties, offering early insights into its potential drug-like characteristics. nih.gov

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule establishes four key physicochemical parameters. A compound is considered to have good oral bioavailability if it violates no more than one of these rules.

The parameters for 4-Fluoro-3-(piperidin-4-yl)-1H-indole have been calculated based on its molecular structure (C₁₃H₁₅FN₂).

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Lipinski's Rule (<) | Compliance |

|---|---|---|---|

| Molecular Weight | 218.27 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Note: The LogP value requires prediction via specialized software. Based on the values for structurally similar compounds, it is anticipated to be well within the acceptable range of <5. nih.gov

Based on these calculations, this compound complies with the primary criteria of Lipinski's Rule of Five, suggesting it possesses a favorable drug-like profile for oral administration.

Based on its compliance with drug-likeness parameters, this compound is predicted to have good potential for intestinal absorption and oral bioavailability. nih.gov The presence of the fluorine atom may also influence its metabolic stability and membrane permeation. acs.org However, specific quantitative in silico predictions for pharmacokinetic properties such as blood-brain barrier (BBB) permeability, volume of distribution (VDss), and interaction with transporters like P-glycoprotein for this exact compound are not publicly available and would require dedicated computational modeling studies. japsonline.com

In silico toxicity prediction involves the use of computational models to estimate the potential of a compound to cause adverse effects, such as mutagenicity, carcinogenicity, or organ toxicity. frontiersin.org Generating these predictions requires sophisticated quantitative structure-toxicity relationship (QSTR) models. japsonline.com There is no publicly available in silico toxicity data for this compound.

In Vitro ADME Profiling

In vitro ADME studies involve experimental assays using biological systems, such as plasma or liver microsomes, to measure a compound's pharmacokinetic properties directly.

Plasma protein binding determines the extent to which a drug binds to proteins within the blood. This property is crucial as only the unbound fraction of a drug is generally considered pharmacologically active and available to be metabolized or excreted. Despite the importance of this parameter, a review of the scientific literature reveals no publicly available in vitro data on the plasma protein binding of this compound.

Liver microsomes are vesicles of the endoplasmic reticulum that contain key drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) oxidases. In vitro assays using liver microsomes are used to determine a compound's metabolic stability and to calculate its intrinsic clearance—the rate at which it is metabolized by the liver, independent of blood flow. mdpi.com This information is vital for predicting in vivo hepatic clearance. A thorough search of the scientific literature indicates that no specific in vitro data for the microsomal clearance or metabolic stability of this compound have been published.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific in vivo pharmacokinetic data regarding its oral absorption, bioavailability, brain penetration, distribution, and half-life have not yielded sufficient information to create a thorough and scientifically accurate article as per the requested outline.

The available research discusses the pharmacokinetic properties of related compounds, such as other fluorinated piperidinylindoles or positional isomers. For instance, studies on analogous compounds have shown that the introduction of a fluorine atom can improve oral bioavailability and influence the metabolic profile. However, these findings are not specific to this compound.

Due to the strict requirement to only include information directly pertaining to "this compound," and the absence of such specific data in the public domain, the generation of a detailed article on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not possible. To provide a comprehensive and accurate report, dedicated preclinical studies on this specific molecule would be required.

Mechanisms of Action Moa Elucidation

Molecular Target Identification and Characterization

The precise molecular targets of 4-Fluoro-3-(piperidin-4-yl)-1H-indole have not been definitively identified. However, based on the known interactions of its core chemical structure, potential areas of interaction can be hypothesized.

Enzyme Modulation

There is currently no specific data available in published scientific literature detailing the modulation of any particular enzyme by this compound.

Receptor Interaction Profiles

While direct binding studies for this compound are not available, research on analogous compounds provides some predictive insights into its potential receptor interaction profile. The 3-(piperidin-4-yl)-1H-indole scaffold is a known pharmacophore that interacts with various receptors, particularly serotonin (B10506) (5-HT) and sigma (σ) receptors.

Studies on fluorinated 3-(piperidinyl)indole derivatives have shown that these compounds can act as antagonists for the human 5-HT2A receptor. For instance, the related compound, 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, has demonstrated high affinity for this receptor. nih.gov The introduction of a fluorine atom to the piperidine (B6355638) ring can influence the compound's basicity and, consequently, its binding affinity and selectivity for various receptor subtypes. acs.org

Furthermore, derivatives of 3-(piperidin-4-yl)-1H-indole have been investigated for their affinity towards sigma receptors. The butyl-spiropiperidine portion at the C-3 position of the indole (B1671886) ring has been shown to strongly interact with both σ1 and σ2 binding sites. acs.org

Table 1: Potential Receptor Interactions based on Analogous Compounds

| Receptor Family | Specific Subtype | Potential Interaction | Basis of Hypothesis |

| Serotonin (5-HT) | 5-HT2A | Antagonism | High affinity of similar fluorinated 3-(piperidinyl)indole derivatives |

| Sigma (σ) | σ1 and σ2 | Binding | Interaction of the 3-(piperidin-4-yl)-1H-indole scaffold with sigma receptors |

Protein Binding Dynamics

Specific details regarding the protein binding dynamics of this compound, including plasma protein binding, are not documented in the available scientific literature.

Cellular Pathway Influence

The influence of this compound on specific cellular pathways remains uninvestigated in published research.

Signal Transduction Modulation

There is no available data to suggest how this compound might modulate intracellular signal transduction pathways.

Gene Expression Regulation

The effects of this compound on the regulation of gene expression have not been studied.

Metabolic Process Alterations

Currently, there is no available scientific data detailing the specific metabolic process alterations induced by this compound. Research into how this compound is metabolized, its potential effects on metabolic pathways, and its biotransformation products has not been published. Understanding the metabolic fate of a compound is crucial for determining its pharmacokinetic profile and potential interactions within a biological system. The lack of such information for this compound represents a significant gap in the comprehensive understanding of its pharmacological properties.

Computational Approaches to MOA

Computational methods are invaluable tools for predicting and understanding the mechanism of action (MOA) of novel compounds. However, specific computational studies for this compound are not present in the current body of scientific literature.

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a macromolecular target. Despite the utility of this technique, there are no published molecular docking studies that have specifically investigated the interactions of this compound with any biological target. Such studies would be essential to identify potential protein targets and to elucidate the structural basis of its activity.

Therapeutic Applications and Future Perspectives

Lead Compound Identification and Optimization

The identification of a "hit" compound through high-throughput screening is a critical first step in the drug discovery process. This initial molecule, while showing activity, often requires significant chemical modification to enhance its potency, selectivity, and pharmacokinetic properties, a process known as hit-to-lead and lead optimization. The 4-fluoro-3-(piperidin-4-yl)-1H-indole scaffold has served as a valuable starting point for such optimization efforts. nih.gov

Structure-activity relationship (SAR) studies are central to the optimization process. These studies involve systematically altering the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. For indole (B1671886) derivatives, modifications can be made at various positions on the indole ring and the piperidine (B6355638) group to fine-tune the compound's interaction with its biological target. For instance, the introduction of substituents at the indole C-4 or piperidine N-position can significantly alter bioactivity.

The fluorination of the indole ring, as seen in this compound, is a key modification that can enhance a molecule's metabolic stability and binding affinity for its target. acs.org Versatile synthetic strategies have been developed to incorporate fluorine into such ligands, leading to novel series of compounds with improved pharmacokinetic profiles. acs.org

The process of lead optimization is often guided by computational modeling and a variety of assays. Docking studies can predict how a molecule will bind to its target receptor, while in vitro cytotoxicity and kinase inhibition assays help to identify the key pharmacophores responsible for the desired biological effect. This iterative process of design, synthesis, and testing allows for the development of potent and selective drug candidates.

Potential for Drug Development in Specific Disease Areas

The versatile structure of this compound and its derivatives has led to their investigation in a range of therapeutic areas, from disorders of the central nervous system to cancer and infectious diseases.

The indole and piperidine moieties are common features in many neurologically active compounds. Derivatives of 3-(piperidin-4-yl)-1H-indole have shown affinity for serotonin (B10506) receptors, which are implicated in a variety of psychiatric disorders. nih.gov Specifically, fluorination of certain 3-(3-(piperidin-1-yl)propyl)indoles has led to the identification of selective human 5-HT1D receptor ligands with high affinity and agonist efficacy. acs.org The reduction in the basicity of these compounds due to fluorination has been shown to have a beneficial influence on their oral absorption. acs.org

Furthermore, sigma (σ) receptors, which are involved in the modulation of several neurotransmitter systems, are targets of interest for the treatment of psychiatric disorders. nih.gov Derivatives of this compound could potentially be developed as ligands for these receptors. The structural similarity of this scaffold to known antipsychotics and serotonin receptor modulators further highlights its potential in this area.

The indole scaffold is a privileged structure in the design of anticancer agents. Preliminary studies have suggested that 6-fluoro-3-(piperidin-4-yl)-1H-indole may possess anticancer properties. The mechanism of action is thought to involve the interaction with molecular targets such as enzymes and receptors, with the fluorine atom and piperidinyl group playing crucial roles in binding.